molecular formula C13H12N2O4S B2400947 Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate CAS No. 1517244-65-3

Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B2400947
CAS No.: 1517244-65-3
M. Wt: 292.31
InChI Key: ZFWIAAZPAIOVIQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form 2-(4-nitrophenyl)-1,3-thiazole-4-carbaldehyde. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or toluene to facilitate the formation of the thiazole ring and the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound’s ability to undergo various chemical modifications also allows it to be tailored for specific biological activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    Ethyl 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate: Similar structure but with a methylphenyl group instead of a nitrophenyl group.

    Ethyl 2-[2-(4-aminophenyl)-1,3-thiazol-4-yl]acetate: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

Uniqueness

Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of nitro substitution on the biological and chemical behavior of thiazole derivatives.

Properties

IUPAC Name

ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-2-19-12(16)7-10-8-20-13(14-10)9-3-5-11(6-4-9)15(17)18/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWIAAZPAIOVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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